Hexahydro-5H-oxireno[2,3-c]benzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,3a,4,5,6,7-hexahydro-1aH-oxireno[2,3-c][1]benzofuran |
InChI |
InChI=1S/C8H12O2/c1-2-4-8-6(3-1)9-5-7(8)10-8/h6-7H,1-5H2 |
InChI Key |
MZCOEIICNYTWON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23C(C1)OCC2O3 |
Origin of Product |
United States |
Structural and Stereochemical Analysis of Hexahydro 5h Oxireno 2,3 C Benzofuran
Advanced Spectroscopic Characterization Methodologies
The definitive structural and stereochemical elucidation of complex heterocyclic compounds like Hexahydro-5H-oxireno[2,3-c]benzofuran relies on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous assignment of the molecular structure, connectivity, and three-dimensional arrangement of atoms.
Due to the absence of published NMR data for this compound, the following discussion utilizes data from related dihydrobenzofuran neolignans to exemplify the power of NMR techniques in structural analysis. nih.gov
One-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of hydrogen and carbon atoms in a molecule. In a hypothetical analysis of this compound, the ¹H NMR spectrum would be expected to show signals in the aliphatic region corresponding to the hexahydro portion of the molecule, as well as distinct signals for the protons on the oxirane ring. The ¹³C NMR spectrum would similarly provide chemical shifts for each unique carbon atom, including those in the fused ring system.
To illustrate, the ¹H and ¹³C NMR data for a related compound, (±)-trans-dehydrodiferulate dimethyl ester, are presented below. nih.gov
Table 1: Illustrative ¹H and ¹³C NMR Data for (±)-trans-dehydrodiferulate dimethyl ester in CDCl₃ nih.gov
| Position | δ¹³C (ppm) | δ¹H (ppm) (Multiplicity, J in Hz) |
|---|---|---|
| 1 | --- | --- |
| 2 | 127.1 | --- |
| 3 | 145.2 | --- |
| 4 | 146.9 | 6.93 (d, 8.1) |
| 5 | 110.1 | 6.89 (d, 1.7) |
| 6 | 119.0 | 6.83 (dd, 8.1, 1.7) |
| 7 | 88.5 | 5.53 (d, 8.8) |
| 8 | 55.0 | 4.31 (m) |
| 9 | 56.0 | --- |
Two-dimensional (2D) NMR techniques are essential for establishing connectivity.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between adjacent protons in the hexahydro rings and on the oxirane ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the fused ring system. For instance, NOE correlations would be expected between protons on the same face of the molecule. nih.gov
For chiral molecules like this compound, determining enantiomeric purity is critical. Chiral NMR shift reagents, often lanthanide-based complexes, can be used for this purpose. fiveable.menih.govlibretexts.org These reagents form diastereomeric complexes with the enantiomers in solution, leading to the separation of their signals in the NMR spectrum. libretexts.orgnih.gov The integration of the separated signals allows for the quantification of each enantiomer, thus determining the enantiomeric excess. The magnitude of the induced shifts depends on the proximity of the protons to the Lewis basic site that coordinates with the chiral shift reagent. libretexts.org
While specific HRMS data for this compound is unavailable, the principles of its application can be demonstrated through the analysis of related benzofuran (B130515) and dihydrobenzofuran neolignans. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₈O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. nih.govnih.gov This provides valuable structural information. For instance, in the analysis of protonated benzofuran and dihydrobenzofuran neolignans, characteristic fragmentation patterns have been identified. nih.gov These often involve the loss of small neutral molecules such as water (H₂O), methanol (B129727) (CH₃OH), or carbon monoxide (CO). nih.govresearchgate.net The fragmentation patterns can help to identify specific structural features within the molecule. For example, the presence of a hydroxyl group can be inferred from the loss of a water molecule. nih.gov
Table 2: Illustrative HRMS Fragmentation Data for Protonated Dihydrobenzofuran Neolignans nih.gov
| Precursor Ion [M+H]⁺ | Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| Varies | [M+H - H₂O]⁺ | H₂O |
| Varies | [M+H - CH₃OH]⁺ | CH₃OH |
| Varies | [M+H - CO]⁺ | CO |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.govresearchgate.net Although specific spectra for this compound are not available, we can predict the expected characteristic absorption bands based on its structure and data from related compounds like 2(3H)-benzofuranone. nih.gov
C-H stretching: Aliphatic C-H stretching vibrations from the hexahydro moiety would be expected in the 2850-3000 cm⁻¹ region.
C-O stretching: The ether linkages in the furan (B31954) and oxirane rings would give rise to C-O stretching bands typically in the 1000-1300 cm⁻¹ region.
Oxirane ring vibrations: The epoxide ring would have characteristic vibrations, including ring breathing modes, which can often be observed in both IR and Raman spectra.
The IR and Raman spectra are often complementary, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. youtube.com
Table 3: Illustrative Vibrational Frequencies for 2(3H)-Benzofuranone nih.gov
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O stretch | 1770 | 1765 |
| Aromatic C=C stretch | 1615, 1595 | 1615, 1595 |
| CH₂ bend | 1460 | 1460 |
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net This technique requires a single crystal of the compound. While a crystal structure for this compound has not been reported, the analysis of a related compound, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, can illustrate the type of information that can be obtained. researchgate.net
The crystallographic data provides precise bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. nih.gov For a chiral molecule, if a good quality crystal is obtained, X-ray crystallography can unambiguously determine the absolute configuration (R/S) of each stereocenter. nih.govnih.gov
Table 4: Illustrative Crystallographic Data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1869(3) |
| b (Å) | 18.0636(10) |
| c (Å) | 13.1656(7) |
| β (°) | 96.763(3) |
| Volume (ų) | 1697.28(15) |
The crystal packing reveals intermolecular interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal lattice. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Elucidation
Conformational Analysis and Ring Strain Studies
The tricyclic framework of this compound, which incorporates a saturated cyclohexane (B81311) ring fused to a tetrahydrofuran (B95107) ring, which in turn is fused to an oxirane (epoxide) ring, presents a complex stereochemical and conformational landscape. The inherent rigidity of the small rings and the fusion of the carbocyclic and heterocyclic systems significantly influence its three-dimensional structure, stability, and reactivity.
Theoretical Treatment of Ring Strain within the this compound Framework
Angle Strain: The three-membered oxirane ring inherently possesses significant angle strain, with C-C-O and C-O-C bond angles deviating substantially from the ideal tetrahedral (109.5°) or ether (112°) bond angles. The fusion of this strained ring onto the five-membered tetrahydrofuran ring further distorts the geometry of the adjacent atoms. The tetrahydrofuran ring, which prefers a puckered envelope or twist conformation to alleviate torsional strain, is constrained by the fused oxirane and cyclohexane rings. Similarly, the cyclohexane ring, which ideally adopts a strain-free chair conformation, will experience distortion at the fusion junction.
Torsional Strain: Eclipsing interactions between substituents on adjacent atoms contribute to torsional strain. In the fused system of this compound, the rigid nature of the oxirane ring and the conformational restrictions of the fused tetrahydrofuran and cyclohexane rings can lead to unfavorable eclipsing or near-eclipsing interactions of C-H bonds.
Due to the lack of specific experimental data for this compound, theoretical calculations, such as those employing Density Functional Theory (DFT) or other computational methods, would be invaluable in quantifying the total ring strain and dissecting the contributions from each type of strain. For analogous fused epoxide systems, calculated strain energies are often in the range of 25-40 kcal/mol, largely attributable to the oxirane ring.
| Type of Strain | Contributing Structural Feature | Estimated Energy Contribution (kcal/mol) |
|---|---|---|
| Angle Strain | Oxirane Ring | 13 - 26 |
| Torsional Strain | Fused Ring Junctions | 5 - 10 |
| Transannular Strain | Intramolecular Steric Interactions | 2 - 5 |
Investigation of Preferred Conformations and Stereoisomeric Configurations
The stereochemistry of the oxirane ring relative to the tetrahydrofuran ring also contributes to the number of possible stereoisomers. The epoxide can be formed on either face of the tetrahydrofuran ring, leading to syn and anti diastereomers.
| Stereoisomer | Ring Fusion Stereochemistry | Predicted Predominant Conformation of Cyclohexane Ring | Relative Stability |
|---|---|---|---|
| cis-syn | cis-fused cyclohexane-tetrahydrofuran, syn-epoxide | Distorted Chair | Potentially more stable due to reduced transannular strain |
| cis-anti | cis-fused cyclohexane-tetrahydrofuran, anti-epoxide | Distorted Chair/Twist-Boat | May experience increased steric interactions |
| trans-syn | trans-fused cyclohexane-tetrahydrofuran, syn-epoxide | Rigid, Distorted Chair | Higher in energy due to increased ring strain |
| trans-anti | trans-fused cyclohexane-tetrahydrofuran, anti-epoxide | Rigid, Distorted Chair | Potentially the most strained isomer |
Dynamic Stereochemistry and Inversion Barriers
The conformational flexibility of the this compound system is limited by the presence of the fused rings. However, some dynamic processes, such as ring inversion of the cyclohexane moiety and pseudorotation of the tetrahydrofuran ring, may still occur.
The barrier to ring inversion of the cyclohexane ring is expected to be significantly higher than that of unsubstituted cyclohexane (approximately 10-11 kcal/mol) due to the constraints imposed by the fused heterocyclic system. The inversion process would require significant distortion of the tetrahydrofuran and oxirane rings, leading to a high-energy transition state.
Variable-temperature NMR spectroscopy would be the primary experimental technique to study the dynamic stereochemistry of this compound. By monitoring the changes in the NMR spectrum as a function of temperature, it would be possible to determine the coalescence temperature for any conformational exchange processes and thereby calculate the free energy of activation (ΔG‡) for these processes.
Computational modeling can also provide valuable insights into the energy barriers for conformational changes. By mapping the potential energy surface for ring inversion and pseudorotation, the transition state geometries and their corresponding energies can be calculated, offering a theoretical estimate of the inversion barriers.
| Compound/System | Dynamic Process | Typical Energy Barrier (kcal/mol) |
|---|---|---|
| Cyclohexane | Chair-to-Chair Inversion | 10 - 11 |
| cis-Decalin | Ring Inversion | ~12 - 14 |
| Analogous Fused Epoxides | Conformational Inversion | > 15 (Estimated) |
| This compound | Cyclohexane Ring Inversion (Theoretical) | Likely > 14 |
Synthetic Methodologies for Hexahydro 5h Oxireno 2,3 C Benzofuran and Analogues
Strategies for Total Synthesis of the Hexahydro-5H-oxireno[2,3-c]benzofuran Core
The total synthesis of a complex molecule like this compound necessitates a carefully planned approach, often beginning with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates.
Retrosynthetic Analysis of the Fused Oxirene-Benzofuran System
A plausible retrosynthetic analysis of the this compound core would involve disconnecting the oxirene (B85696) and the saturated benzofuran (B130515) rings. The most logical primary disconnection is the C-O bond of the oxirene ring, revealing a substituted hexahydrobenzofuran precursor. This precursor, in turn, can be disconnected to simpler, more readily available starting materials.
One potential retrosynthetic pathway could involve:
Oxirene Ring Formation: Disconnecting the oxirene ring via a retro-epoxidation reaction leads to a substituted hexahydrobenzofuran containing a double bond. This simplifies the target to the synthesis of a specific unsaturated hexahydrobenzofuran isomer.
Benzofuran Ring Formation: The hexahydrobenzofuran core can be further disconnected. A key disconnection could be the C-O bond of the furan (B31954) ring, leading to a substituted cyclohexane (B81311) with appropriate functional groups for subsequent cyclization.
Cyclohexane Precursor: The substituted cyclohexane can be derived from simpler acyclic precursors through well-established cycloaddition reactions, such as a Diels-Alder reaction, to control the stereochemistry of the substituents.
This analysis highlights the critical need for stereocontrolled methods to establish the desired relative stereochemistry of the fused ring system.
Key Bond Constructions: C-C and C-O Annulations
The formation of the fused ring system relies on strategic C-C and C-O bond-forming reactions.
C-O Bond Formation (Furan Ring): Intramolecular Williamson ether synthesis is a classic and effective method for constructing the furan ring. This would involve the cyclization of a suitably functionalized cyclohexane precursor bearing a hydroxyl group and a leaving group in a stereochemically appropriate arrangement.
C-C Bond Formation (Cyclohexane Ring): As suggested by the retrosynthetic analysis, a Diels-Alder reaction between a substituted diene and a dienophile could be a powerful tool for constructing the six-membered ring with a high degree of stereocontrol. The choice of diene and dienophile would be crucial in setting the stereocenters that will ultimately dictate the stereochemistry of the final product.
Annulation Strategies: Annulation reactions, which form a new ring onto an existing one, are also highly relevant. For instance, a Robinson annulation or a related Michael addition-intramolecular aldol (B89426) condensation sequence could be envisioned to build the cyclohexane ring onto a pre-existing fragment.
| Reaction Type | Description | Key Intermediates |
| Intramolecular Williamson Ether Synthesis | Formation of the furan ring via cyclization of a halo-alcohol. | Substituted cyclohexane with hydroxyl and leaving groups. |
| Diels-Alder Reaction | Construction of the cyclohexane ring with stereocontrol. | Substituted diene and dienophile. |
| Robinson Annulation | Formation of the cyclohexane ring via Michael addition followed by aldol condensation. | α,β-Unsaturated ketone and a ketone enolate. |
Stereocontrolled Approaches in Polycyclic Ether Synthesis
The synthesis of polycyclic ethers is a field where stereocontrol is paramount. nih.gov Many strategies developed for the synthesis of marine natural products, which often contain fused ether rings, can be adapted for the synthesis of this compound.
Key stereocontrolled approaches include:
Substrate-Controlled Reactions: Utilizing the existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions. For example, directed hydrogenations or epoxidations where a resident hydroxyl group directs the reagent to a specific face of the molecule.
Chiral Pool Synthesis: Employing readily available enantiopure starting materials, such as carbohydrates or amino acids, to introduce the desired stereochemistry.
Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity or diastereoselectivity in key bond-forming reactions. For instance, asymmetric epoxidation or dihydroxylation reactions can establish key stereocenters with high fidelity.
The convergence of these strategies would be essential to navigate the complex stereochemical landscape of the target molecule.
Precursor-Based Synthesis and Derivatization
An alternative to total synthesis is the derivatization of a pre-existing benzofuran scaffold. This approach can be more direct if a suitable precursor is available.
Epoxidation Reactions on Benzofuran Scaffolds to Form Oxirene Ring
The formation of the oxirene ring is a critical step in the synthesis of the target molecule. This is typically achieved through the epoxidation of a corresponding alkene. Starting from a partially saturated benzofuran derivative, a double bond at the desired position (C2-C3) can be introduced and subsequently epoxidized.
Common epoxidation reagents include:
Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the epoxidation of a wide range of alkenes.
Dioxiranes: Dimethyldioxirane (DMDO) is a powerful and neutral epoxidizing agent, often used for sensitive substrates.
Metal-catalyzed epoxidations: Reagents such as titanium(IV) isopropoxide in the presence of a chiral tartrate (Sharpless asymmetric epoxidation) can be used for the enantioselective epoxidation of allylic alcohols.
The choice of reagent and reaction conditions would depend on the specific substrate and the desired stereochemical outcome. The facial selectivity of the epoxidation would be influenced by the steric and electronic environment of the double bond within the hexahydrobenzofuran framework.
| Epoxidation Reagent | Typical Substrate | Key Features |
| m-Chloroperoxybenzoic acid (m-CPBA) | General alkenes | Readily available, reliable. |
| Dimethyldioxirane (DMDO) | Electron-deficient and sensitive alkenes | Neutral conditions, volatile byproduct. |
| Ti(OiPr)₄ / DET | Allylic alcohols | High enantioselectivity. |
Hydrogenation Strategies for Benzofuran Ring Saturation
To obtain the fully saturated hexahydrobenzofuran core, hydrogenation of a benzofuran or dihydrobenzofuran precursor is necessary. The selective saturation of the furan ring while preserving other functional groups can be challenging.
Several catalytic hydrogenation systems can be employed:
Heterogeneous Catalysis: Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on alumina (B75360) (Rh/Al₂O₃) are commonly used for the hydrogenation of aromatic rings. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can influence the selectivity of the reduction. For instance, rhodium-based catalysts are often effective for the hydrogenation of aromatic rings under milder conditions than platinum or palladium.
Homogeneous Catalysis: Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can offer higher selectivity in some cases.
Directed Hydrogenation: The presence of a directing group, such as a hydroxyl group, can influence the stereochemical outcome of the hydrogenation by coordinating to the metal catalyst and directing hydrogen delivery from a specific face of the molecule.
Recent studies have shown that ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase can be effective for the selective hydrogenation of benzofuran derivatives to dihydrobenzofurans. acs.orgrwth-aachen.de Further hydrogenation could potentially lead to the desired hexahydrobenzofuran core.
| Catalyst | Typical Reaction Conditions | Selectivity |
| Pd/C | H₂ (1-50 atm), RT-100 °C, various solvents | General purpose, can be aggressive. |
| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT, acidic or neutral solvents | Highly active for aromatic ring reduction. |
| Rh/Al₂O₃ | H₂ (1-10 atm), RT, various solvents | Often more selective for aromatic rings. |
| Ru@SILP-LA | H₂ (10 bar), 150 °C, decalin | Selective for the furan ring in benzofurans. acs.orgrwth-aachen.de |
Cyclization and Annulation Reactions to Construct the Fused Ring System
The creation of the fused ring system in benzofuran derivatives relies heavily on intramolecular cyclization and annulation reactions. These reactions form the core C–O and C–C bonds that define the heterocyclic structure.
One common strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, unsaturated acyloxy sulfones derived from phenols can undergo intramolecular cyclization upon deprotonation. Subsequent dehydration and double bond isomerization under acidic conditions, such as with p-toluenesulfonic acid (p-TsOH) in refluxing benzene (B151609), yield the fused benzofuran structure. nih.govdocumentsdelivered.com This approach is versatile, tolerating a variety of functional groups on the acyl moiety. nih.gov
Annulation strategies, such as the [4+3] annulation, have also been developed for constructing more complex fused systems. In one example, benzofuran-derived azadienes react with α-bromohydroxamates in a cesium carbonate-mediated formal [4+3] cycloaddition to create benzofuran-fused 1,4-diazepinones. rsc.org While this specific example leads to a seven-membered ring, the principle of using a benzofuran derivative as a scaffold for further annulation is a key concept applicable to the synthesis of complex fused systems.
Another powerful technique is the intramolecular Wittig cyclization performed on a phenolic ester, which, after the elimination of triphenylphosphine (B44618) oxide, yields the benzofuran ring. nih.gov Additionally, tandem reactions, such as a palladium-catalyzed oxidative cyclization followed by a Heck coupling, have been used to synthesize 3-alkenylbenzofurans, demonstrating the power of combining multiple reaction steps to build complexity. nih.gov
Catalytic Methodologies in this compound Synthesis
Catalysis is central to the efficient and selective synthesis of benzofuran scaffolds. Transition metals, acids, and organocatalysts each provide unique pathways to access these structures, often with high control over regioselectivity and stereoselectivity.
Transition-Metal Catalysis (e.g., Pd, Cu) for Cyclization and Coupling Reactions
Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of benzofurans through various cyclization and coupling reactions. nih.govacs.org
Palladium Catalysis: Palladium-catalyzed reactions are among the most robust methods for benzofuran synthesis. scribd.com A common approach is the domino Sonogashira coupling followed by a cyclization reaction between 2-iodophenols and terminal alkynes. nih.govresearchgate.net This method is valued for its operational simplicity and tolerance of diverse functional groups. researchgate.net Palladium nanoparticles have also been developed as heterogeneous catalysts for these transformations, allowing for catalyst recycling. organic-chemistry.org
Another significant palladium-catalyzed route is the oxidative cyclization of precursors like O-aryl cyclic vinylogous esters, which undergo dehydrogenative intramolecular arylation to form benzofuran-fused systems. acs.orgnih.gov This C-H functionalization strategy avoids the need for pre-halogenated starting materials. nih.gov Similarly, the intramolecular direct C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers, formed from the addition of phenols to bromoalkynes, provides 2-substituted benzo[b]furans. organic-chemistry.org
Copper Catalysis: Copper catalysts are effective for the synthesis of benzofurans, often under milder conditions than palladium. nih.gov Copper-mediated oxidative annulation of phenols and unactivated internal alkynes is a notable example, proceeding through a proposed reversible electrophilic carbocupration of the phenol. rsc.orgresearchgate.net Copper catalysts, such as CuBr and Cu(OAc)₂, can also promote the coupling and cyclization of terminal alkynes with various partners, including N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.orgnih.gov A one-pot protocol using copper bromide facilitates the reaction of salicylaldehydes, amines, and calcium carbide to afford amino-substituted benzofurans in high yields. nih.gov
The table below summarizes selected transition-metal catalyzed reactions for the synthesis of benzofuran scaffolds.
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Domino Sonogashira Coupling/Cyclization | PEPPSI Complexes / Pd/C | 2-Iodoarenes and terminal alkynes | High atom economy; tolerant of various functional groups; can be performed in open air. | researchgate.net |
| Oxidative Cyclization | Pd(OAc)₂ / Ag₂CO₃ | O-aryl cyclic vinylogous esters | Dehydrogenative intramolecular C-H functionalization; avoids pre-functionalized substrates. | acs.orgnih.gov |
| Reductive Cyclization | Pd catalyst | 1-(2-hydroxyphenyl)-propargyl alcohols | 5-exo-dig cyclization; insensitive to air; provides 2-alkyl/benzyl benzofurans. | organic-chemistry.org |
| Coupling/Cyclization | Ligand-free CuBr | Terminal alkynes and N-tosylhydrazones | Wide functional group tolerance. | organic-chemistry.org |
| Oxidative Annulation | Cu(OTf)₂ | Phenols and unactivated internal alkynes | Proceeds via electrophilic carbocupration and alkyne insertion. | rsc.org |
| Condensation/Cyclization | Cu(OAc)₂ / Et₃N | 2-Aminobenzenethiols and nitriles | Efficient synthesis of 2-substituted benzothiazoles, an analogue of benzofurans. | organic-chemistry.org |
Lewis Acid and Brønsted Acid Catalysis for Cycloaddition and Rearrangement Pathways
Acid catalysis provides powerful, metal-free pathways for constructing benzofuran rings through cycloaddition and rearrangement reactions.
Lewis Acid Catalysis: Various Lewis acids have been shown to effectively catalyze the synthesis of benzofuran derivatives. Indium(III) halides, for example, catalyze the hydroalkoxylation of ortho-alkynylphenols, leading to benzo[b]furans with good yields and 5-endo-dig regioselectivity. nih.gov Zinc triflate (Zn(OTf)₂) is another effective catalyst for the cyclization of propargyl alcohols with phenols. organic-chemistry.orgresearchgate.net
More complex transformations, such as [4+1] cycloadditions, can be promoted by Lewis acids like scandium triflate (Sc(OTf)₃). This has been used for the reaction of in situ-generated o-quinone methides and isocyanides to produce 3-aryl-2-aminobenzofurans under mild, ambient conditions. researchgate.netorganic-chemistry.org DFT calculations have shown that the Lewis acid plays a dual role in these reactions, accelerating both the dehydration step to form the o-quinone methide and the subsequent cycloaddition. researchgate.net Boron trifluoride (BF₃) has been used to mediate dehydrative cycloaddition reactions between benzoquinones and stilbene (B7821643) oxides to yield substituted 5-hydroxybenzofurans. researchgate.net
Brønsted Acid Catalysis: Brønsted acids are also widely employed in benzofuran synthesis. nih.gov Triflic acid (TfOH) can mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds to form the benzofuran core. nih.govacs.org Another approach involves the TfOH-protonation of vinylogous esters derived from o-alkynylphenols, which initiates a cascade leading to substituted benzofurans. nih.gov Simpler acids, such as methanesulfonic acid, can be used in one-pot condensation-rearrangement-cyclization sequences, for instance, reacting O-arylhydroxylamine hydrochlorides with ketones. organic-chemistry.org A notable cascade reaction involves the Brønsted acid-mediated nucleophilic addition and carbocyclic rearrangement of phenols with bis[(trimethylsilyl)oxy]cyclobutene to furnish 3-(2-bromoethyl)benzofurans in a metal-free, one-pot process. researchgate.net
The table below highlights key acid-catalyzed methodologies for benzofuran synthesis.
| Reaction Type | Catalyst | Substrates | Key Features | Reference |
|---|---|---|---|---|
| [4+1] Cycloaddition | Sc(OTf)₃ | o-Quinone methides and isocyanides | Mild, ambient temperature conditions; catalyst has a dual role. | researchgate.netorganic-chemistry.org |
| Cyclization | Zn(OTf)₂ | Propargyl alcohols and phenols | Direct cyclization without additional additives. | organic-chemistry.orgresearchgate.net |
| Dehydrative Cycloaddition | BF₃ | Benzoquinones and stilbene oxides | Forms 2,3-diaryl-5-hydroxybenzofurans. | researchgate.net |
| Cascade Reaction | Triflic acid (TfOH) | Quinone imine ketals and dicarbonyl compounds | Efficient construction of substituted benzofuran cores. | nih.govacs.org |
| Rearrangement Cascade | Brønsted Acid | Phenols and bis[(trimethylsilyl)oxy]cyclobutene | One-pot, metal-free process for 3-(2-bromoethyl)benzofurans. | researchgate.net |
| Condensation/Rearrangement/Cyclization | Methanesulfonic acid | O-arylhydroxylamine hydrochlorides and ketones | One-pot sequence leading directly to benzofuran derivatives. | organic-chemistry.org |
Organocatalysis in Stereoselective Formations
The synthesis of the specific this compound target requires the stereoselective formation of the oxirene (epoxide) ring. Asymmetric organocatalysis has emerged as a powerful tool for creating chiral epoxides from various precursors. researchgate.net
While direct organocatalytic epoxidation of the hexahydrobenzofuran core is not widely reported, general principles of organocatalytic epoxidation can be applied. Chiral organocatalysts, such as chiral ylides, are a primary strategy for producing optically active epoxides. lookchem.com For example, a chiral organosulfur catalyst has been developed for the epoxidation of aromatic aldehydes, yielding trans-diaryl epoxides with excellent diastereoselectivities (up to 100:0 trans:cis) and enantioselectivities (up to 96% ee). lookchem.com Such a catalyst could potentially be adapted to act on an aldehyde-functionalized hexahydrobenzofuran precursor.
The application of organocatalysis is particularly relevant for the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides, which are key strategies for accessing enantiomerically pure compounds. researchgate.net In the context of the target molecule, an organocatalyst could facilitate the enantioselective ring-opening of a meso-epoxide precursor, which could then be re-closed to form the desired chiral oxirene ring. Furthermore, chiral organoboron catalysts have recently been developed for the stereoselective polymerization of epoxides, demonstrating their potential in controlling epoxide stereochemistry. rsc.orgrsc.org These principles form the basis for the future development of stereoselective routes to the oxirene portion of the target molecule.
Metal-Free and Green Chemistry Approaches to Benzofuran and Oxirene Scaffolds
In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that are metal-free, energy-efficient, and minimize waste. nih.govnih.gov
Several metal-free methods for benzofuran synthesis have been established. A common approach involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org This can be done stoichiometrically or catalytically. organic-chemistry.org Another innovative metal-free strategy involves a sequence of an interrupted Pummerer reaction and a rsc.orgrsc.org sigmatropic rearrangement, combining phenols with benzothiophene (B83047) S-oxides to yield C3-arylated benzofurans. acs.org This method uniquely deconstructs one heterocyclic system to assemble another. acs.org Base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene also provides a metal-free route to benzofuran carbaldehydes. nih.gov
Mechanistic Investigations of Reactions Involving Hexahydro 5h Oxireno 2,3 C Benzofuran
Reaction Pathways of the Oxirene (B85696) Ring System
The oxirene moiety, being a high-energy, strained heterocycle, is the primary site of reactivity in the molecule. researchgate.net Its reactions are characterized by pathways that relieve this strain, principally through ring-opening or rearrangement.
The significant ring strain of the oxirene makes its carbon atoms highly electrophilic and susceptible to attack by a wide range of nucleophiles. researchgate.net This process is analogous to the well-studied ring-opening of epoxides (oxiranes), which is a cornerstone of organic synthesis. chemistrysteps.commasterorganicchemistry.com
Nucleophilic Attack: Under neutral or basic conditions, a strong nucleophile is expected to attack one of the oxirene carbon atoms via an SN2-type mechanism. khanacademy.org This attack would occur from the face opposite the C-O bond, leading to inversion of stereochemistry at the site of attack and cleavage of the carbon-oxygen bond. The regioselectivity of the attack would be dictated by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. masterorganicchemistry.comkhanacademy.org Following the ring-opening, a proton source is required to neutralize the resulting alkoxide.
Electrophilic Attack: In the presence of acid, the oxirene oxygen is first protonated, enhancing the electrophilicity of the ring carbons and making it susceptible to attack by even weak nucleophiles. researchgate.netresearchgate.net The mechanism of acid-catalyzed ring-opening can exhibit both SN1 and SN2 characteristics. youtube.com The nucleophile typically attacks the carbon atom that can better stabilize a positive charge, which is often the more substituted carbon. researchgate.netyoutube.com This leads to a regiochemical outcome that is often complementary to that observed under basic conditions.
| Condition | Reagent Example | Attacking Species | Site of Attack | Key Feature | Probable Product Class |
| Basic/Neutral | Grignard (RMgBr), Organolithium (RLi), Alkoxide (RO⁻) | Strong Nucleophile (e.g., R⁻, RO⁻) | Least sterically hindered carbon | SN2-like, backside attack, inversion of stereochemistry | Di-substituted hexahydrobenzofuran |
| Acidic | H₂O/H⁺, ROH/H⁺, HX | Weak Nucleophile (e.g., H₂O, ROH) | More substituted carbon (better carbocation stabilization) | SN1-like, formation of a more stable carbocation intermediate | Di-substituted hexahydrobenzofuran |
This table presents predicted reaction pathways based on general principles of epoxide chemistry.
A characteristic reaction of oxirenes is their involvement in the Wolff rearrangement. wikipedia.orgorganic-chemistry.org Oxirenes are often considered as transient intermediates in equilibrium with α-ketocarbenes, which are formed from the decomposition of α-diazoketones. organic-chemistry.orgmdpi.com In the context of Hexahydro-5H-oxireno[2,3-c]benzofuran, it is plausible that the oxirene could undergo a rearrangement to an α-ketocarbene.
This highly reactive carbene intermediate would then likely undergo a 1,2-shift, where a substituent from the adjacent carbon migrates to the carbene carbon, concertedly forming a ketene (B1206846). wikipedia.org This transformation results in a ring contraction of the furanoid portion of the molecule. The resulting ketene is a valuable synthetic intermediate that can be trapped by various nucleophiles (e.g., water, alcohols, amines) to yield carboxylic acid derivatives, or it can participate in cycloaddition reactions. organic-chemistry.orgrsc.org
| Intermediate | Transformation | Key Step | Product of Trapping with H₂O |
| α-Ketocarbene | Wolff Rearrangement | 1,2-alkyl shift | Carboxylic acid with a contracted ring system |
This table outlines the expected outcome of a Wolff-type rearrangement.
Reactivity of the Hexahydrobenzofuran Core
The hexahydrobenzofuran core is a saturated bicyclic system. Its reactivity is characteristic of saturated carbocycles and cyclic ethers (specifically, a tetrahydrofuran (B95107) derivative). nih.govchemicalbook.com
The saturated six-membered ring is essentially a substituted cyclohexane (B81311). Functionalization of this part of the molecule typically requires forcing conditions, such as those used for alkanes. Free-radical reactions, initiated by UV light or radical initiators, are a common method for introducing functionality. For instance, radical halogenation could introduce a halogen atom, which can then be used as a handle for further synthetic transformations through nucleophilic substitution or elimination reactions. The regioselectivity of such reactions would be governed by the relative stability of the potential radical intermediates. C-H activation methodologies using transition metal catalysts could also provide a pathway for more selective functionalization. rsc.orgresearchgate.net
The furanoid ring in the core structure is a substituted tetrahydrofuran (THF). The C-2 and C-3 positions of the original benzofuran (B130515) system are incorporated into the highly reactive oxirene ring, and their chemistry is dominated by the ring-opening and rearrangement reactions discussed in section 4.1. organic-chemistry.orgescholarship.orgnih.gov
The other parts of the saturated furanoid ring exhibit reactivity typical of ethers. The carbon atoms adjacent to the ether oxygen can be susceptible to attack. For instance, ring-opening of the tetrahydrofuran moiety itself can be achieved under strongly acidic conditions or with specific Lewis acids, although this is a much less favorable process compared to the opening of the strained oxirene ring. nih.govresearchgate.netrsc.orgresearchgate.net Lithiation at the carbon alpha to the oxygen is also a known reaction for tetrahydrofuran, which could create a nucleophilic center for reaction with electrophiles. chemicalbook.com The presence of the C2-C3 double bond in the parent benzofuran structure is known to influence the antioxidant activity of related flavonoid compounds, highlighting the electronic importance of this region, which in the target molecule is transformed into the oxirene. nih.gov
The fusion of the two reactive ring systems can lead to complex cascade reactions where a transformation in one ring triggers a subsequent reaction in the other. nih.gov An epoxide-opening cascade, for example, is a powerful strategy in the synthesis of polycyclic natural products. nih.gov
A plausible transformation for this compound would be the initiation of a reaction by the ring-opening of the oxirene. For example, intramolecular attack by a nucleophile generated on the carbocyclic ring could open the oxirene. Conversely, the initial opening of the oxirene by an external nucleophile generates an alkoxide or alcohol. This newly formed functional group is positioned in close proximity to the saturated rings and could participate in a subsequent intramolecular cyclization or rearrangement, potentially leading to the formation of new bridged or fused ring systems. nih.gov Such tandem reactions provide a pathway to rapidly increase molecular complexity from a single precursor.
Regioselectivity and Stereoselectivity in Synthetic Transformations
The precise control over the regioselectivity and stereoselectivity of reactions involving this compound is paramount for its application in targeted synthesis. The inherent strain of the oxirane ring and the stereochemistry of the fused ring system present both challenges and opportunities for selective functionalization. Mechanistic investigations into the reactions of this epoxide are crucial for predicting and controlling the formation of specific isomers.
The regioselectivity of the epoxide ring-opening is largely dictated by the reaction conditions, specifically whether it proceeds under acidic or basic/nucleophilic conditions. Under acidic conditions, the reaction tends to follow an SN1-like mechanism. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. Conversely, under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide.
Stereoselectivity is also a key consideration, particularly the diastereoselectivity of the products. The ring-opening of the epoxide typically proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. In the context of the fused ring system of this compound, this often results in a trans-diaxial opening, in accordance with the Fürst-Plattner rule, to relieve ring strain and achieve a more stable chair-like conformation in the transition state.
Directed Functionalization Strategies
Directed functionalization strategies offer a powerful means to control the regioselectivity of reactions by utilizing directing groups that can steer a reagent to a specific site on the molecule. While specific studies on this compound are limited, principles from related bicyclic systems can be applied.
One common strategy involves the use of a hydroxyl group, which can direct reagents through hydrogen bonding or by acting as a coordination site for a metal catalyst. For instance, in a related bicyclic epoxide system, the presence of a nearby hydroxyl group can direct the intramolecular opening of the epoxide, leading to the formation of a new fused ring with high regioselectivity.
Palladium-catalyzed C-H activation is another sophisticated strategy for directed functionalization. In this approach, a directing group, often a nitrogen-containing heterocycle, is installed on the molecule. This group coordinates to a palladium catalyst and directs the activation of a specific C-H bond, allowing for the introduction of a new functional group at a position that would be difficult to access through traditional methods. Although not yet reported for this compound, this methodology has been successfully applied to other bicyclic systems, suggesting its potential for the selective functionalization of this compound.
The following table summarizes potential directed functionalization strategies and their expected regioselective outcomes based on analogous systems.
| Directing Group | Reagent/Catalyst | Expected Regioselective Outcome |
| Hydroxyl (-OH) | Lewis Acid | Intramolecular epoxide opening at the proximal carbon. |
| Aminoquinoline | Palladium(II) Acetate (B1210297) | C-H activation at a sterically accessible and electronically favored position. |
| Pyridine N-oxide | Palladium Catalyst | Directed C-H functionalization at the C2 position of a bicyclo[1.1.1]pentane core, adaptable to other strained systems. nih.gov |
Control over Diastereoselectivity and Enantioselectivity
Achieving control over diastereoselectivity and enantioselectivity in reactions of this compound is essential for the synthesis of enantiomerically pure target molecules. This control can be exerted through various means, including substrate control, auxiliary control, and catalyst control.
Substrate control relies on the inherent stereochemistry of the starting material to direct the stereochemical outcome of a reaction. In the case of this compound, the existing stereocenters in the hexahydrobenzofuran core can influence the facial selectivity of the epoxidation reaction used to form the oxirane ring, leading to a diastereomerically enriched product.
Auxiliary control involves the temporary attachment of a chiral auxiliary to the substrate. This chiral auxiliary directs the stereochemical course of the reaction and is subsequently removed. This approach has been widely used in the asymmetric synthesis of various heterocyclic compounds.
Catalyst control is one of the most powerful methods for achieving high levels of enantioselectivity. Chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For example, the use of chiral phosphoric acids has been shown to be effective in catalyzing enantioselective cycloaddition reactions to form dihydrobenzofuran derivatives. researchgate.net Similarly, metal-salen complexes are effective catalysts for the asymmetric ring-opening of epoxides. researchgate.net
The following table provides examples of how diastereoselectivity and enantioselectivity can be controlled in reactions analogous to those that could be performed on this compound.
| Method | Catalyst/Auxiliary | Reaction Type | Expected Stereochemical Outcome | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Substrate Control | Pre-existing stereocenters | Epoxidation | Formation of a preferred diastereomer of the epoxide. | Varies with substrate |
| Auxiliary Control | Chiral Salicyl N-phosphonyl imines | Domino Annulation | High diastereoselectivity in the formation of 2,3-dihydrobenzofurans. rsc.org | >95:5 d.r. |
| Catalyst Control | Chiral Phosphoric Acid | [3+2] Cycloaddition | High enantioselectivity in the formation of trans-2,3-diarylbenzofurans. researchgate.net | >20:1 d.r., 99% e.e. |
| Catalyst Control | Metal-Salen Complex | Asymmetric Epoxide Ring-Opening | Enantioselective installation of two vicinal functional groups. researchgate.net | High e.e. |
A comprehensive search of available scientific literature reveals a notable absence of specific computational and theoretical chemistry studies focused solely on the compound this compound. While the fields of quantum chemical calculations and computational modeling are robust and widely applied to a vast array of organic molecules, this particular benzofuran derivative does not appear to have been the subject of dedicated research within these domains.
Therefore, it is not possible to provide a detailed article on the Density Functional Theory (DFT) calculations, ab initio methods, basis set selections, transition state analyses, or solvent effect modeling specifically for this compound, as requested in the outline. The foundational research data required to generate such an article is not present in the public scientific record.
Future computational research could potentially explore the electronic structure, molecular geometry, and reactivity of this compound. Such studies would likely employ the methodologies outlined in the prompt to elucidate its fundamental chemical properties and reaction mechanisms. However, at present, this remains a subject for future investigation.
Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the computational and theoretical chemistry studies of This compound .
Therefore, it is not possible to provide an article that adheres to the requested detailed outline focusing on:
Computational and Theoretical Chemistry Studies of Hexahydro 5h Oxireno 2,3 C Benzofuran
Non-Covalent Interactions and Supramolecular Architecture Studies
for this particular chemical compound. Searches for theoretical investigations, including reactivity, spectroscopic predictions, and supramolecular studies, did not yield any specific results for Hexahydro-5H-oxireno[2,3-c]benzofuran.
Derivatization and Functionalization for Advanced Materials and Synthetic Building Blocks
Introduction of Diverse Chemical Functionalities on the Hexahydro-5H-oxireno[2,3-c]benzofuran Scaffold
The introduction of diverse chemical functionalities to the broader class of benzofuran (B130515) scaffolds is a well-established field in organic synthesis. nih.gov Methodologies such as C-H functionalization, cross-coupling reactions, and electrophilic substitution are commonly employed to modify the benzofuran nucleus. rsc.org For the specific this compound scaffold, functionalization would likely target the saturated carbocyclic ring and the aromatic ring.
Potential functionalization reactions could include:
Halogenation: Introduction of bromine, chlorine, or iodine onto the aromatic ring would provide a handle for further cross-coupling reactions.
Nitration and Amination: Nitration of the aromatic ring followed by reduction could install amino groups, which are valuable for further derivatization.
Acylation: Friedel-Crafts acylation could introduce ketone functionalities, serving as a point for further carbon-carbon bond formation.
C-H Activation: Modern C-H activation strategies could allow for the direct introduction of various functional groups onto the benzene (B151609) ring, offering a more atom-economical approach to derivatization. rsc.org
Detailed research findings on the successful application of these methods to this compound are not currently available.
Strategies for Modifying the Oxirene (B85696) Ring while Retaining Core Structure
The oxirene (epoxide) ring is a key functional group in this compound, offering a site for various chemical transformations. The ring-opening of epoxides is a versatile reaction that can proceed under acidic, basic, or nucleophilic conditions to introduce a wide range of functional groups. nih.gov
Potential Ring-Opening Reactions:
| Reagent/Catalyst | Expected Product |
| Acid (e.g., H₂SO₄, HCl) | Diol |
| Base (e.g., NaOH, NaOMe) | Methoxy-alcohol |
| Nucleophiles (e.g., NaN₃, NaCN) | Azido-alcohol, Cyano-alcohol |
| Organometallic reagents (e.g., Grignard, organolithium) | Carbon-carbon bond formation |
The regioselectivity and stereoselectivity of the epoxide ring-opening would be of significant interest, particularly given the chiral nature of the this compound core. Lewis acids could be employed to control the regioselectivity of the nucleophilic attack. nih.gov While the ring-opening of benzofurans, in general, has been studied, specific investigations into the selective modification of the oxirene ring in this particular fused system have not been extensively reported. researchgate.netacs.orgresearchgate.net
Synthetic Utility as a Chiral Building Block in Multistep Synthesis
Chiral epoxides are highly valuable synthetic intermediates, serving as precursors to a variety of enantiomerically pure molecules. Given the inherent chirality of this compound, it has the potential to be a useful chiral building block. The stereospecific ring-opening of the epoxide can lead to the formation of two new stereocenters, significantly increasing the molecular complexity in a single step.
For instance, the synthesis of natural products containing benzofuran rings often involves the use of chiral precursors to control the stereochemistry of the final molecule. rsc.org The this compound scaffold could potentially be used in the synthesis of complex natural products or pharmaceutical agents where a substituted hexahydrobenzofuran moiety is required. However, specific examples of its use as a chiral building block in multistep synthesis are not documented in the available literature.
Polymerization Studies and Material Science Applications (non-biological)
Benzofuran and its derivatives have been explored as monomers for the synthesis of various polymers with applications in material science. nih.govresearchgate.net The cationic polymerization of benzofuran can lead to the formation of optically active polybenzofurans with controlled molecular weights. nih.govacs.org These polymers can exhibit interesting properties such as high glass-transition temperatures and transparency. nih.gov
The oxirene ring in this compound presents an additional avenue for polymerization. Epoxides can undergo ring-opening polymerization to form polyethers. The polymerization can be initiated by cationic, anionic, or coordination catalysts. The resulting polymers could possess unique thermal and mechanical properties due to the rigid benzofuran backbone.
Potential Polymerization Pathways:
Cationic Polymerization of the Benzofuran Moiety: This would likely proceed through the double bond in the furan (B31954) ring, similar to the polymerization of benzofuran itself. nih.govacs.org
Ring-Opening Polymerization of the Oxirene Ring: This would result in a polyether structure.
Despite the potential, there are no specific studies found that detail the polymerization of this compound or the characterization of the resulting polymers for non-biological material science applications.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Routes to Complex Hexahydro-5H-oxireno[2,3-c]benzofuran Isomers
The synthesis of this compound presents a significant challenge due to the multiple stereocenters inherent in its structure. The development of novel, stereoselective synthetic routes is paramount to accessing specific isomers for further study. Future research should focus on asymmetric epoxidation of various hexahydrobenzofuran precursors. The substrate-directable epoxidation of allylic alcohols within the hexahydrobenzofuran framework could provide a reliable method for controlling the stereochemistry of the oxirane ring. Furthermore, the use of chiral catalysts, such as those based on transition metals with chiral ligands, could enable enantioselective synthesis from prochiral olefin precursors.
| Precursor Type | Potential Synthetic Strategy | Key Challenges |
| Dihydrobenzofuran | Diastereoselective dihydroxylation followed by cyclization | Control of relative stereochemistry during dihydroxylation |
| Hexahydrobenzofuran-based olefin | Asymmetric epoxidation (e.g., Sharpless, Jacobsen) | Enantioselectivity and facial selectivity on a complex scaffold |
| Substituted Phenols | Multi-step synthesis involving dearomatization and cyclization | Overall yield and management of functional group compatibility |
Advanced Computational Studies on Reactivity and Selectivity Under Novel Conditions
In the absence of extensive experimental data, advanced computational studies can provide invaluable insights into the reactivity and selectivity of this compound. Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule, predict its spectral properties, and map out the potential energy surfaces for various reactions. Such studies can elucidate the preferred sites for nucleophilic and electrophilic attack, the stability of potential intermediates, and the activation barriers for different reaction pathways. This theoretical framework will be crucial for designing and interpreting future experimental work.
Exploration of this compound as a Platform for Unique Chemical Transformations
The strained oxirane ring fused to the hexahydrobenzofuran skeleton is a key feature that could be exploited for unique chemical transformations. Research should be directed towards exploring the ring-opening reactions of the epoxide under various conditions (acidic, basic, and metal-catalyzed). The regioselectivity and stereoselectivity of these ring-opening reactions with a diverse range of nucleophiles would be of fundamental interest. Such transformations could lead to the synthesis of highly functionalized and stereochemically complex hexahydrobenzofuran derivatives that are not easily accessible through other synthetic routes.
| Reaction Type | Potential Outcome | Investigational Focus |
| Acid-catalyzed ring opening | Formation of diols | Regioselectivity and stereochemical outcome |
| Base-catalyzed ring opening | Formation of hydroxy-ethers/amines | Influence of nucleophile and solvent on reaction pathway |
| Transition-metal catalyzed reactions | Isomerization or C-H functionalization | Exploration of novel catalytic cycles and ligand effects |
Methodological Advancements in Spectroscopic Characterization for Elucidating Challenging Stereochemical Aspects
The unambiguous determination of the relative and absolute stereochemistry of the various possible isomers of this compound is a non-trivial challenge. Future research will necessitate the use of advanced spectroscopic techniques. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques such as NOESY and ROESY, will be essential for determining the relative stereochemistry through the analysis of spatial proximities of protons. In addition, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, could be powerful tools for the assignment of absolute stereochemistry. The development of standardized spectroscopic methods and data repositories for this class of compounds would greatly benefit the field.
| Spectroscopic Technique | Information Gained | Challenges and Considerations |
| 1D and 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity and relative stereochemistry | Signal overlap in complex spectra, need for high-resolution instruments |
| Vibrational Circular Dichroism (VCD) | Absolute stereochemistry | Requires comparison with theoretical calculations |
| Electronic Circular Dichroism (ECD) | Absolute stereochemistry | Dependent on the presence of suitable chromophores |
| X-ray Crystallography | Unambiguous solid-state structure | Requires the growth of single crystals of sufficient quality |
Q & A
Basic Research Questions
Q. What are common synthetic strategies for preparing Hexahydro-5H-oxireno[2,3-c]benzofuran derivatives?
- Methodological Answer : Key routes include cycloaddition reactions, acid-catalyzed cyclizations, and regioselective substitutions. For example, β-methoxy-γ-ketoesters can undergo hydrolysis and decarboxylation to form intermediates that nucleophilically attack phenolic hydroxyl groups, enabling benzofuran ring closure (Scheme 6 in ). Reaction optimization involves solvent choice (e.g., hexafluoropropanol for enhanced stability), temperature control (room temperature for selectivity), and oxidants like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) .
Q. How can spectroscopic techniques validate the stereochemistry of this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration, as demonstrated for hexasubstituted dihydrofurans (e.g., C—H⋯H and Br⋯Br interactions in ) .
- NMR : H-H COSY and NOESY distinguish diastereomers by correlating vicinal protons and spatial proximity of substituents.
- IR/VCD : Identifies carbonyl stretching frequencies and chiral centers via vibrational circular dichroism .
Q. What in vitro assays are suitable for preliminary biological screening of benzofuran derivatives?
- Methodological Answer :
- Anticancer activity : Use MTT assays on human cancer cell lines (e.g., ovarian cancer cells) with IC calculations. Structural modifications (e.g., electron-withdrawing groups) enhance cytotoxicity () .
- Anti-inflammatory potential : Measure inhibition of NF-κB or COX-2 pathways in macrophage models (e.g., RAW 264.7 cells) using ELISA for cytokine quantification .
Advanced Research Questions
Q. How can regiodivergent condensation reactions expand structural diversity in benzofuran-based scaffolds?
- Methodological Answer : Utilize 5-alkoxycarbonyl-pyrrol-2,3-diones as 1,2-bis-electrophiles with cyclic ketazinones (1,3-bis-nucleophiles) to generate spirocyclic frameworks. For example, adjusting solvent polarity and temperature shifts regioselectivity, enabling access to indole- or benzofuran-fused spiro compounds ( ). Mechanistic studies (e.g., DFT calculations) predict transition states to rationalize product distributions .
Q. What computational approaches predict the bioactivity of this compound derivatives?
- Methodological Answer :
- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) with IC data to map steric/electronic requirements for activity (e.g., antifungal benzofuran ketoximes in ) .
- Molecular docking : Simulate binding to target proteins (e.g., CYP450 enzymes) using AutoDock Vina. Key interactions include hydrogen bonding with ketoxime hydroxyls and π-π stacking with aromatic residues .
Q. How do non-covalent interactions influence the solid-state packing of hexasubstituted dihydrofurans?
- Methodological Answer : Analyze crystal structures for weak interactions (e.g., C—H⋯Br, Br⋯Br contacts) using Hirshfeld surfaces and energy frameworks ( ). These interactions stabilize supramolecular architectures, affecting solubility and melting points. Synchrotron XRD and DSC validate thermal stability correlated with packing efficiency .
Q. What methodologies assess the environmental fate of benzofuran derivatives in soil and water systems?
- Methodological Answer :
- Photodegradation : Expose aqueous solutions to UV light (254 nm) and monitor decay via LC-MS. Hydroxylated byproducts indicate oxidative pathways ( ) .
- Soil adsorption : Conduct batch experiments with organic-rich vs. mineral soils. Calculate Freundlich constants () to predict mobility; higher values correlate with stronger sorption to organic matter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
